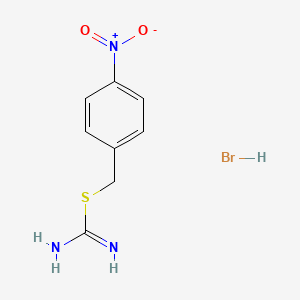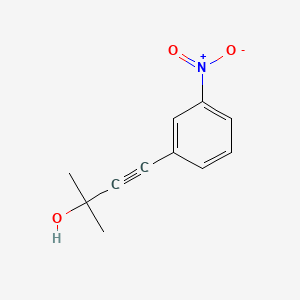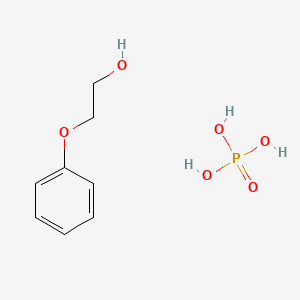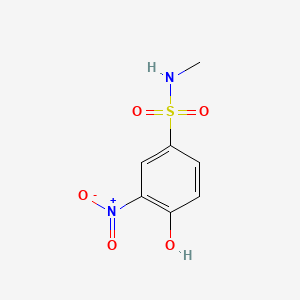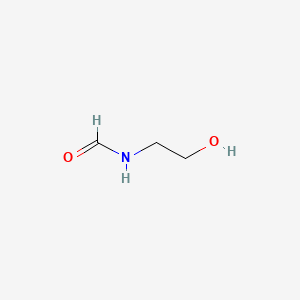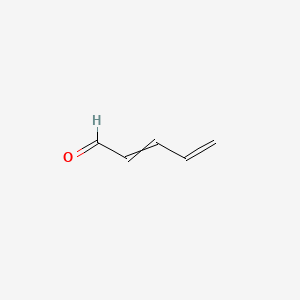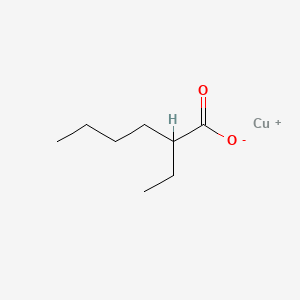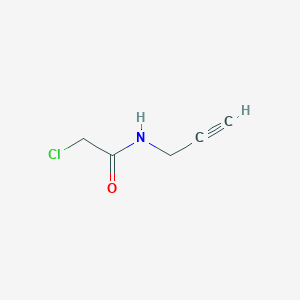
2-Chloro-n-prop-2-ynylacetamide
Vue d'ensemble
Description
2-Chloro-n-prop-2-ynylacetamide, also known as CPAA, is a chemical compound that has shown promising results in scientific research. CPAA is a yellowish solid that is soluble in water and organic solvents. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the transmission of nerve impulses. CPAA has been the subject of extensive research due to its potential applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Degradation Pathways and Environmental Impact
- Research has demonstrated the ability of certain soil bacteria to degrade propachlor, a chloroacetamide herbicide, suggesting pathways for bioremediation of similar compounds. Two different bacterial strains were found to degrade propachlor through distinct pathways, leading to the accumulation of various intermediate compounds before breaking down into carbon dioxide, highlighting the potential for microbial remediation of environmental contaminants (Margarita Martín et al., 1999).
Polymer Synthesis and Applications
- A study on the synthesis of N-propargylacetamide and -propaneamide monomers and their polymerization revealed insights into the formation of polymers with specific helical structures. These polymers exhibited varied solubilities and molecular weights, suggesting their potential use in material science and engineering (Jian-guo Deng et al., 2004).
Molecular Conformations and Supramolecular Assembly
- The molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides have been studied, providing insights into the structural characteristics and interactions that could influence the development of new materials or chemical entities (P. Nayak et al., 2014).
Spin-Crossover Iron(II) Complexes
- Research on spin-crossover (SCO) complexes involving a tridentate ligand suggests potential applications in molecular switches or sensors. The study explores the synthesis of these complexes and their properties, including the SCO phenomenon, which is influenced by external factors such as temperature or light (Tetsuya Sato et al., 2009).
Carcinogenicity and Metabolism Studies
- Studies on the metabolism and carcinogenicity of compounds related to 2-fluorenylacetamide have been conducted, providing valuable information on the mechanisms of action and potential health risks associated with exposure to certain chemicals. These studies contribute to our understanding of chemical toxicity and the development of safer compounds (E. Weisburger et al., 1958).
Propriétés
IUPAC Name |
2-chloro-N-prop-2-ynylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLOGOSOYYXKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340577 | |
| Record name | 2-chloro-n-prop-2-ynylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-prop-2-ynylacetamide | |
CAS RN |
7458-03-9 | |
| Record name | 2-chloro-n-prop-2-ynylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(prop-2-yn-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




